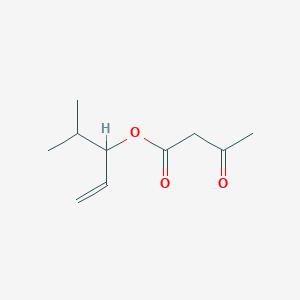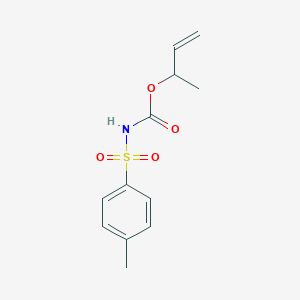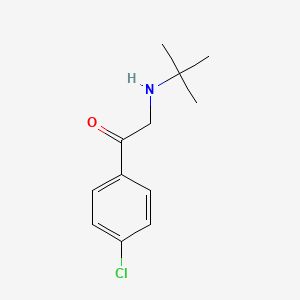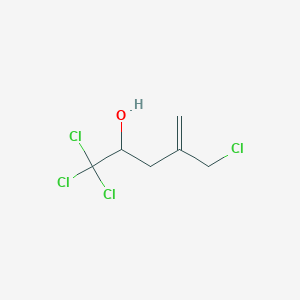
4-Methylpent-1-en-3-yl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpent-1-en-3-yl 3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features both an ester and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 4-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpent-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 4-Methylpent-1-en-3-yl 3-oxobutanoic acid.
Reduction: 4-Methylpent-1-en-3-yl 3-hydroxybutanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 4-Methylpent-1-en-3-yl 3-oxobutanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to produce a specific product. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-1-yl acetate: An acetate ester with similar structural features but different functional groups.
2,3-Epoxy-geranial: A compound with a similar carbon skeleton but different functional groups.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester functional group but different overall structure.
Uniqueness
4-Methylpent-1-en-3-yl 3-oxobutanoate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
91650-14-5 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-methylpent-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-5-9(7(2)3)13-10(12)6-8(4)11/h5,7,9H,1,6H2,2-4H3 |
Clé InChI |
BBVXLWUIRNDEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)


![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)




